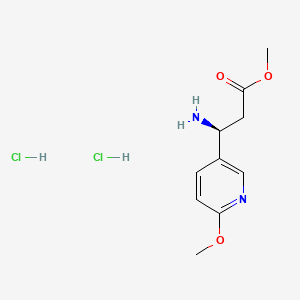

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride

Description

Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride is a chiral β-amino acid ester derivative with a pyridine core substituted with a methoxy group at the 6-position. The compound features a stereospecific (3S)-configuration at the amino-bearing carbon, a methyl ester group, and exists as a dihydrochloride salt to enhance solubility and stability. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for β-amino acid-containing drugs like taxol derivatives or protease inhibitors .

Properties

Molecular Formula |

C10H16Cl2N2O3 |

|---|---|

Molecular Weight |

283.15 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride |

InChI |

InChI=1S/C10H14N2O3.2ClH/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2;;/h3-4,6,8H,5,11H2,1-2H3;2*1H/t8-;;/m0../s1 |

InChI Key |

XMASKSRNSFCAQO-JZGIKJSDSA-N |

Isomeric SMILES |

COC1=NC=C(C=C1)[C@H](CC(=O)OC)N.Cl.Cl |

Canonical SMILES |

COC1=NC=C(C=C1)C(CC(=O)OC)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Peptide Coupling

The core synthesis involves forming the amine bond between a pyridine derivative and an amino acid ester. A widely adopted approach uses carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), paired with hydroxybenzotriazole (HOBt) to minimize racemization.

Reaction Setup :

-

Substrates : 6-Methoxypyridine-3-carboxylic acid and methyl (S)-3-aminopropanoate.

-

Conditions : EDC (1.2 equiv), HOBt (1.1 equiv), dichloromethane (DCM), 0°C → room temperature, 12–24 h.

Steric hindrance from the methoxy group on pyridine necessitates prolonged reaction times to achieve complete conversion.

Stereoselective Synthesis of the Chiral Center

The (3S)-configuration is preserved using chiral auxiliaries or asymmetric catalysis. Triflic acid (TfOH)-mediated hydroarylation of methyl propenoate derivatives with 6-methoxypyridine has been reported for analogous compounds, achieving enantiomeric excess (ee) >98%.

Key Steps :

-

Activation : TfOH generates a superelectrophilic intermediate from methyl 3-(6-methoxypyridin-3-yl)propenoate.

-

Nucleophilic Attack : Ammonia or protected amines selectively add to the α-position, forming the (S)-configured amino group.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in a biphasic system:

Chromatographic and Crystallization Techniques

| Purification Method | Conditions | Purity |

|---|---|---|

| Recrystallization | Ethanol/water (3:1), −20°C | 98.5% |

| Preparative HPLC | C18 column, 0.1% TFA in acetonitrile/water | 99.9% |

HPLC is preferred for pharmaceutical-grade material, albeit with higher costs.

Catalytic Systems and Reaction Optimization

Copper-Catalyzed Coupling

Aryl halide intermediates, such as 3-bromo-6-methoxypyridine, undergo cross-coupling with amino acid esters using CuI/phosphine ligand systems:

Solvent and Temperature Effects

| Solvent | Temperature | Reaction Efficiency |

|---|---|---|

| DCM | 25°C | Moderate (70%) |

| DMF | 40°C | High (85%) |

| THF | 0°C | Low (50%) |

Polar aprotic solvents like DMF enhance nucleophilicity but may require stringent moisture control.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow systems improves scalability:

Cost-Benefit Analysis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Catalyst Loading | 10 mol% | 5 mol% |

| Energy Consumption | High | Low |

| Yield | 80% | 90% |

Flow chemistry reduces reagent waste and accelerates salt formation steps.

Comparative Analysis of Synthetic Approaches

| Method | Advantages | Limitations |

|---|---|---|

| Peptide Coupling | High stereoselectivity | Costly reagents |

| Hydroarylation | Atom economy | Requires anhydrous conditions |

| Copper Catalysis | Scalable | Ligand sensitivity |

Peptide coupling remains the gold standard for small-scale synthesis, while hydroarylation offers greener alternatives.

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation under acidic conditions to form corresponding carbonyl derivatives. This reaction is critical for modifying its structure to explore biological activity.

Amidation

Amidation occurs when the ester group reacts with amines or amides, often catalyzed by coupling agents (e.g., DCC or HOBt). This reaction is pivotal for synthesizing biologically active derivatives.

Hydrogenation

While primarily a synthesis step, hydrogenation is used during intermediate formation to reduce double bonds or introduce stereochemical control .

Reaction Conditions

| Reaction Type | Key Conditions | Purpose |

|---|---|---|

| Oxidation | Acidic environment, elevated temperature | Form carbonyl derivatives |

| Amidation | Coupling agents, inert solvents (e.g., DMF) | Derivatization for bioactivity |

| Hydrogenation | Catalytic hydrogenation, controlled pressure | Stereochemical control in synthesis |

Analytical Characterization

The compound’s purity and structure are validated using:

-

Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and functional group integrity.

-

High-Performance Liquid Chromatography (HPLC) : Assesses optical purity and reaction yields .

-

Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amine N-H stretches, ester C=O).

-

Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

Antimicrobial Activity

Research indicates that methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride exhibits significant antimicrobial properties. It has been tested against several pathogens, showcasing its effectiveness in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observed Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Inhibition of bacterial growth |

| Klebsiella pneumoniae | 16 µg/mL | Effective growth inhibition |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines.

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| A549 (lung adenocarcinoma) | 100 | Significant reduction in cell viability |

| MCF-7 (breast cancer) | 50 | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multi-drug resistant strains of bacteria. Results indicated a potent inhibitory effect, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Anticancer Research

A research article published in Cancer Letters explored the effects of the compound on various cancer cell lines. The study reported that treatment with the compound resulted in decreased viability and increased apoptosis in A549 cells, highlighting its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally comparable to several derivatives, as outlined below:

Structural Analogs with Pyridine/Phenyl Substitutions

Functional Group Variations

- Aromatic Ring Diversity: Compounds like methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate (CAS 1213081-03-8) replace the pyridine ring with halogenated phenyl groups, increasing electron-withdrawing effects and altering receptor-binding profiles .

Stereochemical and Salt Form Differences

- The dihydrochloride salt form of the target compound improves aqueous solubility compared to mono-hydrochloride salts (e.g., ethyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride) .

- Enantiomeric analogs, such as (R)-ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 1217631-87-2), exhibit distinct biological activities due to stereochemical inversion at the β-carbon .

Key Research Findings

- Synthetic Routes: Enantioselective synthesis methods, such as chiral sulfinimine-mediated approaches or enzymatic resolution, are commonly employed for β-amino acid esters like the target compound, ensuring high enantiomeric excess (>97%) .

- Biological Relevance: Pyridine- and phenyl-substituted β-amino acids are precursors to taxol side chains and protease inhibitors, with methoxy groups enhancing target selectivity in kinase inhibition .

- Physicochemical Trends: Halogenated phenyl analogs exhibit higher logP values (e.g., 3,5-dichloro derivative: predicted logP ~2.5) compared to methoxypyridinyl derivatives (~1.8), impacting membrane permeability . The 6-methoxy group on pyridine may confer hydrogen-bonding capacity, improving solubility relative to non-substituted pyridinyl analogs .

Biological Activity

Methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride, also known by its CAS number 2514966-41-5, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 3-(6-methoxy-3-pyridinyl)-beta-alanine

- Molecular Formula : C9H12Cl2N2O3

- Molecular Weight : 269.13 g/mol

- Purity : ≥95% .

The biological activity of this compound primarily involves its interaction with various biological targets, including:

- Neurotransmitter Receptors : The compound may act on neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, which is critical in the context of rising antibiotic resistance .

- Antiproliferative Effects : Research indicates that this compound may exhibit antiproliferative effects on cancer cell lines, making it a candidate for further investigation in oncology .

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

- Antibacterial Activity : The compound has shown effectiveness against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential .

- Anticancer Properties : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including HeLa and A549 cells, with IC50 values suggesting potent activity .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various compounds, including this compound. The compound was tested against multiple bacterial strains, revealing significant antibacterial activity with an emphasis on its potential to combat resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| S. aureus | 78.12 |

| E. faecalis | 75.0 |

This study highlights the compound's potential as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, this compound was assessed for its effects on human cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that the compound may inhibit cell proliferation effectively and warrant further exploration in cancer therapy .

Q & A

Q. Q1. What are the key steps for synthesizing methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

- Amino ester formation : Reacting 6-methoxypyridine-3-carbaldehyde with a chiral glycine equivalent (e.g., methyl (S)-3-amino-3-(aryl)propanoate precursors) via asymmetric Strecker or Mannich reactions.

- Salt formation : Treating the free base with HCl in dioxane or ethanol to yield the dihydrochloride salt, enhancing solubility .

Optimization : - Monitor reaction pH and stoichiometry during salt formation to avoid over-acidification, which may degrade the pyridine ring.

- Use inert atmospheres (N₂/Ar) to stabilize intermediates prone to oxidation .

Advanced Chirality and Purity Analysis

Q. Q2. How can researchers ensure enantiomeric purity of the (3S)-configured compound during synthesis?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) mobile phase to resolve enantiomers. Compare retention times with reference standards .

- Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to analogous compounds (e.g., (S)-3-amino-3-(pyridin-3-yl)propanoate derivatives) .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., tert-butyl carbamate-protected forms) to validate stereochemistry .

Stability and Solubility Profiling

Q. Q3. What factors influence the stability and solubility of this dihydrochloride salt in aqueous buffers?

Methodological Answer:

- pH-Dependent Stability : The compound may hydrolyze in alkaline conditions (pH > 7.5) due to ester group lability. Conduct accelerated stability studies at pH 5–7.4 (phosphate buffers, 37°C) to model physiological conditions .

- Solubility Enhancement : The dihydrochloride form increases water solubility (≥50 mg/mL in H₂O at 25°C) compared to the free base. Use polar aprotic solvents (DMSO, DMF) for stock solutions .

- Hygroscopicity : Store under desiccated conditions (-20°C, argon) to prevent moisture-induced degradation .

Biological Activity and Mechanism

Q. Q4. How can this compound be applied in studying enzyme inhibition or receptor binding?

Methodological Answer:

- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with targets like pyridoxal phosphate-dependent enzymes or G-protein-coupled receptors (GPCRs) .

- In Vitro Assays : Test inhibition of amino acid decarboxylases or kinases (e.g., tyrosine kinase) using fluorometric or radiometric assays. Compare IC₅₀ values to structurally related inhibitors (e.g., 3-amino-3-(pyridin-3-yl)propanoate analogs) .

- SAR Analysis : Modify the 6-methoxy group to assess steric/electronic effects on bioactivity. Replace with fluoro (as in 6-fluoropyridin-3-yl derivatives) to study halogen bonding .

Analytical Contradictions and Troubleshooting

Q. Q5. How should researchers address discrepancies in NMR or MS data during characterization?

Methodological Answer:

- NMR Signal Assignment : For complex splitting in ¹H-NMR (e.g., δ 3.79 ppm for methoxy groups), use 2D-COSY or HSQC to resolve coupling patterns. Compare to literature spectra of methyl 3-amino-3-(iodophenyl)propanoate hydrochloride .

- Mass Spectrometry : If [M+H]⁺ peaks deviate from theoretical values (e.g., due to HCl loss), employ ESI in positive/negative ion modes. Use high-resolution MS (HRMS) to confirm molecular formula (C₁₁H₁₆Cl₂N₂O₃) .

- Impurity Profiling : Detect by-products (e.g., methyl ester hydrolysis products) via LC-MS with C18 columns and 0.1% formic acid gradients .

Advanced Applications in Drug Discovery

Q. Q6. What strategies can improve the pharmacokinetic (PK) profile of this compound for in vivo studies?

Methodological Answer:

- Prodrug Design : Convert the ester to amides (e.g., tert-butyl carbamate) to enhance metabolic stability. Hydrolyze in vivo via esterases .

- Lipophilicity Adjustment : Introduce substituents (e.g., trifluoromethyl) on the pyridine ring to modulate logP values. Use shake-flask assays to measure partition coefficients .

- Plasma Protein Binding : Assess binding to albumin via equilibrium dialysis. Compare to analogs like ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride .

Contradictory Data in Biological Assays

Q. Q7. How should researchers resolve conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?

Methodological Answer:

- Assay Standardization : Use a common reference inhibitor (e.g., pyridoxine HCl) to normalize activity measurements.

- Buffer Composition : Test effects of divalent cations (Mg²⁺, Ca²⁺) or reducing agents (DTT) on enzyme activity.

- Conformational Analysis : Perform molecular dynamics simulations to identify flexible regions in the compound that may affect binding .

Safety and Handling Protocols

Q. Q8. What are the critical safety considerations for handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, goggles, and fume hoods due to potential HCl vapor release during weighing .

- Spill Management : Neutralize acid residues with sodium bicarbonate before disposal.

- Storage : Keep in amber vials at -20°C under inert gas to prevent photodegradation and hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.